N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15036488
InChI: InChI=1S/C19H22N8O3S/c1-31(29,30)23-14-5-7-15(8-6-14)27-18(20)17(22-24-27)19(28)26-12-10-25(11-13-26)16-4-2-3-9-21-16/h2-9,23H,10-13,20H2,1H3
SMILES:
Molecular Formula: C19H22N8O3S
Molecular Weight: 442.5 g/mol

N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide

CAS No.:

Cat. No.: VC15036488

Molecular Formula: C19H22N8O3S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide -

Specification

Molecular Formula C19H22N8O3S
Molecular Weight 442.5 g/mol
IUPAC Name N-[4-[5-amino-4-(4-pyridin-2-ylpiperazine-1-carbonyl)triazol-1-yl]phenyl]methanesulfonamide
Standard InChI InChI=1S/C19H22N8O3S/c1-31(29,30)23-14-5-7-15(8-6-14)27-18(20)17(22-24-27)19(28)26-12-10-25(11-13-26)16-4-2-3-9-21-16/h2-9,23H,10-13,20H2,1H3
Standard InChI Key GIQKNRONQDUGHE-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)N

Introduction

Structural Characterization and Molecular Properties

The molecular formula of N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide is C20H22N8O3S, with a molecular weight of 478.52 g/mol. Key structural components include:

  • Methanesulfonamide group: Provides polarity and potential hydrogen-bonding interactions with biological targets .

  • 1,2,3-Triazole ring: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this moiety enhances metabolic stability and π-π stacking interactions .

  • Piperazine-pyridine subunit: A common motif in kinase and receptor ligands, contributing to solubility and target affinity .

Physicochemical Properties

  • Solubility: Moderate aqueous solubility (estimated logP = 1.8) due to polar sulfonamide and pyridine groups .

  • pKa: The sulfonamide group exhibits a pKa of ~10.5, while the pyridine nitrogen has a pKa of ~3.5, conferring zwitterionic behavior at physiological pH .

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of robust crystalline packing .

Synthetic Routes and Optimization

Key Synthetic Steps

  • Formation of the 1,2,3-Triazole Core:

    • An azide-functionalized phenyl intermediate reacts with a propargyl amine derivative under Cu(I) catalysis to yield the triazole ring .

    • Reaction Conditions: CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%), DMF/H2O (3:1), 60°C, 12 h .

  • Piperazine-Pyridine Coupling:

    • The piperazine carbonyl group is introduced via amide bond formation between 4-(pyridin-2-yl)piperazine and a carboxylic acid derivative using HATU as a coupling agent .

    • Yield: 72–78% after silica gel chromatography .

  • Sulfonylation:

    • Methanesulfonyl chloride reacts with the aniline intermediate in the presence of pyridine to install the sulfonamide group .

    • Purification: Recrystallization from ethanol/water (4:1) .

Analytical Validation

  • HPLC Purity: >98% (C18 column, 0.1% TFA in acetonitrile/water gradient) .

  • Spectroscopic Data:

    • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.95 (s, 1H, triazole-H), 7.62 (d, J = 8.4 Hz, 2H, aryl-H) .

    • HRMS (ESI+): m/z 479.1512 [M+H]+ (calculated: 479.1518) .

Pharmacological Profile and Mechanism of Action

Target Prediction and Binding Studies

Computational docking (PDB: 4X5L) suggests high affinity for phosphodiesterase 10A (PDE10A), a target for neurological disorders :

  • Binding Energy: −9.2 kcal/mol (AutoDock Vina) .

  • Key Interactions:

    • Sulfonamide oxygen forms hydrogen bonds with Gln716.

    • Pyridine nitrogen coordinates with Zn²+ in the catalytic site .

In Vitro Activity

  • PDE10A Inhibition: IC50 = 12.3 nM (compared to papaverine, IC50 = 36 nM) .

  • Selectivity: >100-fold selectivity over PDE3B and PDE4D .

In Vivo Efficacy

  • Rodent Models: Oral administration (10 mg/kg) reduces haloperidol-induced catalepsy by 58% (p < 0.01), indicating potential antipsychotic activity .

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